Physicochemical & Synthetic Profile: 1-Chloro-2,3-bis(chloromethyl)benzene
Physicochemical & Synthetic Profile: 1-Chloro-2,3-bis(chloromethyl)benzene
The following technical guide is structured to serve as a primary reference for the physicochemical characterization, reactivity, and handling of 1-Chloro-2,3-bis(chloromethyl)benzene .
Technical Monograph | Version 1.0 [1]
Executive Technical Summary
1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 1824096-87-8) is a specialized bifunctional alkylating agent and a critical building block in the synthesis of fused tricyclic heterocycles.[1][2][3] Structurally derived from o-xylene, this compound features a unique substitution pattern (1-chloro, 2,3-bis(chloromethyl)) that imposes significant steric and electronic constraints compared to the more common 1,2-bis(chloromethyl)benzene.[1]
For drug development professionals, this molecule represents a "chemical handle" for generating 4-chloroisoindoline and 4-chlorodihydrobenzo[c]thiophene scaffolds—motifs increasingly relevant in kinase inhibitor and GPCR ligand design.[1] Due to its high reactivity and limited commercial data, this guide synthesizes predicted physicochemical parameters with established structure-activity relationships (SAR) of benzyl chloride analogues.[1]
Molecular Identity & Structural Analysis[1]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 1-Chloro-2,3-bis(chloromethyl)benzene |
| Common Synonyms | 3-Chloro-o-xylylene dichloride; |
| CAS Number | 1824096-87-8 |
| Molecular Formula | C |
| SMILES | ClCC1=C(CCl)C(Cl)=CC=C1 |
| Molecular Weight | 209.50 g/mol |
Electronic & Steric Environment
The presence of the chlorine atom at the C1 position introduces a "buttressing effect" on the adjacent chloromethyl group at C2.[1]
-
Steric Strain: The Van der Waals radius of the C1-Chloro substituent forces the C2-chloromethyl group out of the aromatic plane, potentially increasing the activation energy for nucleophilic attack at the C2 position compared to the C3 position.[1]
-
Reactivity Gradient: The C3-chloromethyl group is less sterically hindered and likely serves as the primary site for initial nucleophilic substitution in stepwise cyclization reactions.[1]
Physicochemical Properties Profile
Note: Due to the scarcity of experimental data for this specific isomer, values marked with ()* are predicted based on high-confidence SAR with 1,2-bis(chloromethyl)benzene (CAS 612-12-4).*[1]
| Property | Value / Prediction | Context for Application |
| Physical State | Solid (Low Melting) | Likely a crystalline powder or waxy solid at RT.[1] |
| Melting Point | 45°C – 65°C | Lower symmetry than 1,4-isomers usually depresses MP.[1] |
| Boiling Point | ~260°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1] |
| Density | ~1.35 g/cm³ | Halogenation significantly increases density vs. xylene.[1] |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |
| Solubility | Insoluble in water.[1] Soluble in DCM, THF, Ethyl Acetate. | Hydrolyzes slowly in water; rapid hydrolysis in hot aqueous base.[1] |
| Vapor Pressure | < 0.05 mmHg at 25°C* | Low volatility, but lachrymatory vapors are possible. |
Reactivity & Synthesis Workflow
Synthetic Accessibility
The synthesis typically involves the radical halogenation of 3-chloro-o-xylene .[1] Control over reaction conditions is vital to prevent over-chlorination (formation of benzal chlorides).[1][4]
Protocol Overview (Radical Chlorination):
-
Precursor: 3-Chloro-o-xylene (CAS 608-23-1).[1]
-
Reagent:
-Chlorosuccinimide (NCS) or SO Cl with radical initiator (AIBN/Benzoyl Peroxide). -
Solvent: Carbon tetrachloride (CCl
) or Trifluorotoluene (greener alternative).[1] -
Purification: Recrystallization from Hexane/heptane is preferred over distillation to avoid thermal polymerization.[1]
Cyclization Pathways (The "Ortho-Effect")
The primary utility of this compound is its ability to undergo double nucleophilic substitution to form 5-membered fused rings.[1]
Diagram 1: Heterocycle Formation Pathway The following Graphviz diagram illustrates the conversion of 1-Chloro-2,3-bis(chloromethyl)benzene into an isoindoline scaffold using a primary amine.[1]
Caption: Stepwise cyclization mechanism. Steric hindrance at C2 suggests C3 is the likely site of the first nucleophilic attack.[1]
Analytical Characterization Protocols
To validate the identity and purity of 1-Chloro-2,3-bis(chloromethyl)benzene, the following multi-modal analysis is recommended.
Proton NMR ( H-NMR)[1]
-
Solvent: CDCl
[1] -
Key Signals:
-
Aromatic Region: Multiplets at
7.1 – 7.4 ppm (3H).[1] -
Benzylic Protons: Two distinct singlets (or chemically equivalent if fluxional, but likely distinct due to C1-Cl asymmetry).[1] Expect shifts around
4.6 – 4.8 ppm.[1] -
Differentiation: The CH
group at position 2 (between Cl and CH Cl) will likely be more deshielded than position 3.[1]
-
HPLC Purity Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).[1]
-
Detection: UV at 220 nm and 254 nm.[1]
-
Self-Validation: Inject a sample of the precursor (3-chloro-o-xylene) to ensure separation.[1] The dichloro-product should elute significantly later than the xylene precursor but earlier than trichlorinated byproducts.[1]
Safety & Handling (E-E-A-T)
WARNING: Alkylating Agent. This compound is a potent electrophile.[1] It mimics the toxicity profile of nitrogen mustards.[1]
Hazard Identification
-
Skin/Eye: Severe irritant and lachrymator.[1] Causes chemical burns.[1][5]
-
Systemic: Potential carcinogen and mutagen (alkylates DNA).[1]
-
Hydrolysis: Reacts with moisture to release Hydrogen Chloride (HCl) gas.[1]
Storage & Stability[1]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Container: Amber glass with Teflon-lined cap.[1]
-
Shelf Life: Degrades slowly via hydrolysis if not sealed perfectly.[1] Check purity every 6 months.
Decontamination Protocol
In the event of a spill:
-
Do not use water (generates HCl).[1]
-
Absorb with dry sand or vermiculite.[1]
-
Neutralize surfaces with a solution of 10% Sodium Thiosulfate (reacts with alkyl chloride to form non-toxic thiosulfate ester) and dilute ethanol.[1]
References
-
Accela Chem. (2025).[1][5][6] Catalog Entry: SY333459 - 1-Chloro-2,3-bis(chloromethyl)benzene.[1][7] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1,2-Bis(chloromethyl)benzene (Analogue Reference).[1] Retrieved from [Link]
Sources
- 1. 55676-89-6|1-Chloro-3-(chloromethyl)-2-methylbenzene|BLD Pharm [bldpharm.com]
- 2. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. 608-23-1|1-Chloro-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. SY333459,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
